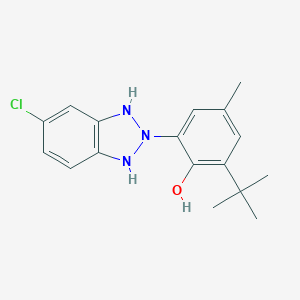
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol, also known as Tinuvin 326, is a UV absorber that is widely used in the plastics, coatings, and polymer industries. It is a highly effective stabilizer that protects materials from UV radiation, which can cause degradation and discoloration.
Mécanisme D'action
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 works by absorbing UV radiation and converting it into heat. This prevents the UV radiation from reaching the material being protected, which in turn prevents degradation and discoloration. The molecule contains a triazole ring that is responsible for the UV absorption properties, as well as a phenolic group that contributes to the stabilizing properties.
Effets Biochimiques Et Physiologiques
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-irritating, and it has a low potential for environmental toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 in lab experiments is its effectiveness as a stabilizer. It can protect materials from degradation caused by exposure to UV radiation, which is a common problem in many types of experiments. However, 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 can also interfere with certain types of assays, such as those that rely on UV absorption or fluorescence. In addition, the use of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 may introduce unwanted variability into experiments, as the amount of stabilizer needed can vary depending on the specific conditions of the experiment.
Orientations Futures
There are several potential future directions for research on 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326. One area of interest is the development of new and more effective UV absorbers and stabilizers. Another area of interest is the use of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 in biomedical applications, such as drug delivery and tissue engineering. Finally, there is a need for further research on the environmental impact of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326, particularly in terms of its potential toxicity to aquatic organisms.
Méthodes De Synthèse
The synthesis of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 involves a multistep process starting with the reaction of 2-tert-butyl-4-methylphenol with 5-chloro-1,3-benzotriazole in the presence of a base. This intermediate product is then reacted with tert-butyl acrylate to form the final product. The synthesis method is well-established and has been optimized for large-scale production.
Applications De Recherche Scientifique
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 has been extensively studied for its UV absorption properties and its effectiveness as a stabilizer. It is commonly used in the plastics industry to protect materials from degradation caused by exposure to sunlight. It is also used in the coatings industry to protect paints and varnishes from fading and discoloration. In addition, 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 has been studied for its potential use in biomedical applications, such as drug delivery and tissue engineering.
Propriétés
Numéro CAS |
139724-05-3 |
|---|---|
Nom du produit |
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol |
Formule moléculaire |
C17H20ClN3O |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
2-tert-butyl-6-(5-chloro-1,3-dihydrobenzotriazol-2-yl)-4-methylphenol |
InChI |
InChI=1S/C17H20ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,19-20,22H,1-4H3 |
Clé InChI |
VPALCMIVSUMODA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)N2NC3=C(N2)C=C(C=C3)Cl)O)C(C)(C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)N2NC3=C(N2)C=C(C=C3)Cl)O)C(C)(C)C |
Synonymes |
2-TERT-BUTYL-6-(5-CHLORO-1,3-DIHYDRO-BENZOTRIAZOL-2-YL)-4-METHYL-PHENOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



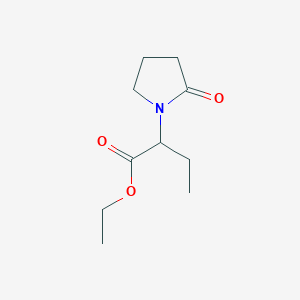

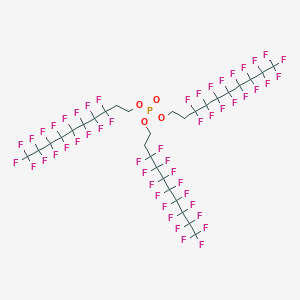
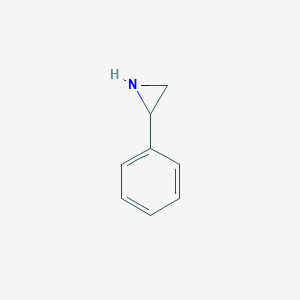
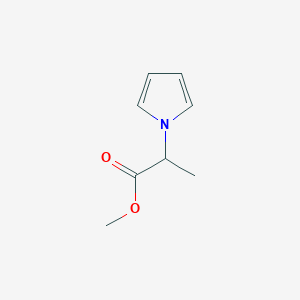
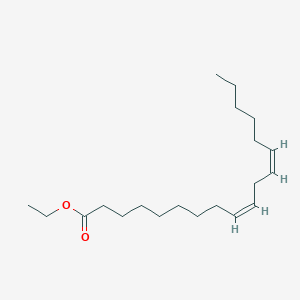
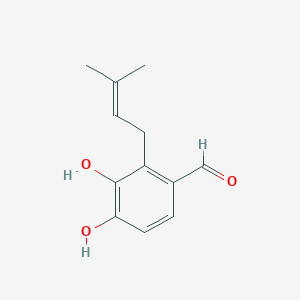
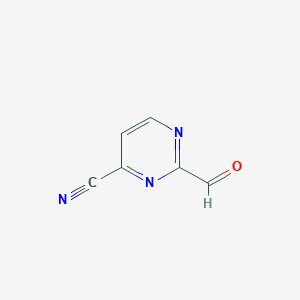
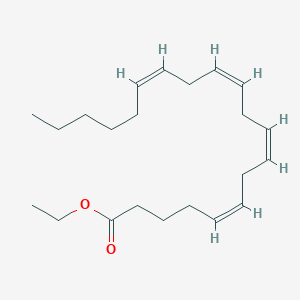
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
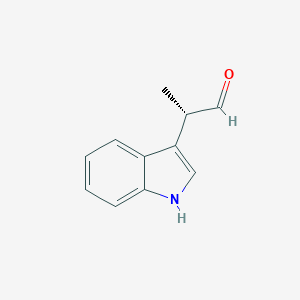
![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)
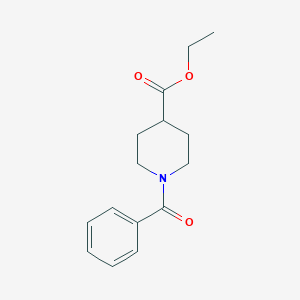
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)